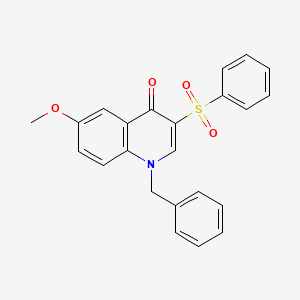

3-(Benzenesulfonyl)-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-benzyl-6-methoxyquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c1-28-18-12-13-21-20(14-18)23(25)22(29(26,27)19-10-6-3-7-11-19)16-24(21)15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWKLNDDJPIXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

Methoxylation: The methoxy group can be introduced by methylation using dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

Oxidation Products: Quinoline N-oxide derivatives.

Reduction Products: Tetrahydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(Benzenesulfonyl)-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit carbonic anhydrase enzymes, which play a role in various physiological processes.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally related analogs from literature and databases:

Key Differences and Implications

Position 1 Substituents

- Benzyl vs.

- Benzyl vs.

Position 3 Substituents

- Benzenesulfonyl vs.

Position 6 Substituents

- Methoxy vs. Fluoro (ECHEMI Compound) : The methoxy group (–OCH₃) in the target compound donates electron density, increasing solubility, whereas the fluoro (–F) substituent in the analog withdraws electrons, enhancing electrophilicity but reducing solubility .

Biological Activity

3-(Benzenesulfonyl)-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 341.39 g/mol

- CAS Number : 892760-04-2

Structure

The compound features a dihydroquinoline core with a methoxy group and a benzenesulfonyl moiety, which may contribute to its biological properties.

Antimicrobial Activity

Several studies have demonstrated that derivatives of dihydroquinoline compounds possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Activity

Research indicates that compounds with a similar structure exhibit significant anticancer activity. For example, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism may involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on several enzymes:

- Monoamine Oxidase (MAO) : Compounds in this class have been studied for their potential as MAO inhibitors, which are relevant in treating depression and neurodegenerative disorders.

- Cholinesterases (AChE and BChE) : Inhibitors of these enzymes can enhance cholinergic neurotransmission, offering therapeutic benefits in Alzheimer's disease.

Table 1: Enzyme Inhibition Data

Cytotoxicity

In vitro studies assessing the cytotoxic effects of this compound on normal cell lines indicate a favorable safety profile. The MTT assay results suggest that at therapeutic concentrations, the compound does not exhibit significant cytotoxicity.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of dihydroquinoline reported that compounds similar to this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Case Study 2: Anticancer Properties

In another investigation, derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain modifications led to increased apoptosis rates and downregulation of anti-apoptotic proteins.

Q & A

Q. How to design derivatives with enhanced bioactivity while retaining core stability?

- Methodological Answer :

- SAR Studies : Systematically vary substituents (e.g., electron-withdrawing groups on the benzene ring) and test stability via accelerated degradation studies.

- Prodrug Approaches : Introduce hydrolyzable groups (e.g., esters) to improve solubility without compromising the core.

- Computational ADMET : Predict pharmacokinetics using tools like SwissADME or MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.